1S/C13H7BrCl3NO2/c14-9-3-1-2-7(4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
.
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is a complex organic compound characterized by its unique molecular structure and potential applications in various fields, particularly in medicinal chemistry. This compound features a pyrrole ring and a trichloroethanone moiety, which contribute to its reactivity and biological activity.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. Its structure suggests potential uses in pharmaceuticals, particularly as a building block for other biologically active molecules.
This compound falls under the category of heterocyclic compounds, specifically those that contain a pyrrole ring. It is also classified as an aromatic ketone due to the presence of the trichloroethanone functional group.
The synthesis of 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves multi-step synthetic routes. A common method includes:
The molecular formula of 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is . The structure consists of:
C(Cl)(Cl)(Cl)C(=O)C1=C(NC(=C1)C(=O)C2=CC(=CC=C2)Br)
The compound can undergo several chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for this compound may involve:
Research into similar compounds suggests potential interactions with DNA or protein targets, leading to therapeutic effects.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4